molecular formula C14H10N2O B14465677 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine CAS No. 65846-46-0

2-(5-Phenyl-1,3-oxazol-2-yl)pyridine

Cat. No.: B14465677
CAS No.: 65846-46-0
M. Wt: 222.24 g/mol
InChI Key: UYRSROPIHRQLBE-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction conditions often include the use of a base and a polar solvent to facilitate the formation of the oxazole ring.

. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3-oxazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include substituted oxazoles, oxazolines, and oxazole N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-Phenyl-1,3-oxazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-1,3-oxazol-2-yl)benzene
  • 2-(5-Phenyl-1,3-oxazol-2-yl)thiophene
  • 2-(5-Phenyl-1,3-oxazol-2-yl)pyrimidine

Uniqueness

2-(5-Phenyl-1,3-oxazol-2-yl)pyridine is unique due to the presence of both an oxazole and a pyridine ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets and makes it a versatile scaffold for drug design .

Properties

CAS No.

65846-46-0

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

5-phenyl-2-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12/h1-10H

InChI Key

UYRSROPIHRQLBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=N3

Origin of Product

United States

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